2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid
Overview
Description
2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid is a useful research compound. Its molecular formula is C11H12ClNO3 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anticonvulsant and hypnotic effects , suggesting potential targets within the central nervous system.
Mode of Action
Related compounds have been shown to exhibit anticonvulsant activities , suggesting that they may interact with targets such as ion channels or neurotransmitter receptors to modulate neuronal activity.
Biochemical Pathways
Given its potential anticonvulsant activity , it may influence pathways related to neuronal excitability and neurotransmission.
Pharmacokinetics
A related compound, 7-(heptyloxy)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2h)-one, has been shown to exhibit significant anticonvulsant activity with a median effective dose (ed50) of 190 mg/kg , suggesting good bioavailability.
Result of Action
Related compounds have been shown to exhibit anticonvulsant activities , suggesting that they may modulate neuronal activity and potentially suppress excessive neuronal discharges associated with conditions like epilepsy.
Biochemical Analysis
Biochemical Properties
2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes and proteins, including gamma-aminobutyric acid (GABA) receptors and voltage-gated sodium channels. These interactions are crucial for its anticonvulsant activity, as the compound modulates the inhibitory neurotransmitter GABA and stabilizes neuronal membranes by inhibiting sodium influx .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving GABAergic transmission. This modulation leads to altered gene expression and cellular metabolism, resulting in reduced neuronal excitability and increased seizure threshold . Additionally, the compound has been shown to induce hypnotic effects by enhancing the duration of sleep in animal models .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABA receptors, enhancing the inhibitory effects of GABA, and inhibits voltage-gated sodium channels, preventing excessive neuronal firing. These actions contribute to its anticonvulsant and hypnotic properties. The compound also influences gene expression by modulating transcription factors involved in neuronal excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that it maintains its anticonvulsant and hypnotic effects, although tolerance may develop with prolonged use . The compound’s stability and sustained activity make it a promising candidate for further pharmacological development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces seizure activity and induces hypnosis without significant adverse effects. At high doses, it may cause toxicity, including sedation, motor impairment, and respiratory depression . These findings highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is metabolized primarily in the liver through oxidative and conjugative pathways. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites may contribute to the compound’s pharmacological effects or be excreted from the body . Understanding the metabolic pathways is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues, such as the brain . These interactions are critical for achieving therapeutic concentrations at the target sites.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound is primarily localized in the cytoplasm and may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with intracellular targets, such as GABA receptors and sodium channels, and for exerting its pharmacological effects .
Properties
IUPAC Name |
2-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-1-2-10-8(5-9)6-13(3-4-16-10)7-11(14)15/h1-2,5H,3-4,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWJMTRBIMUHSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CC(=O)O)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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